2,3-Dichlorophenylacetic acid

Vue d'ensemble

Description

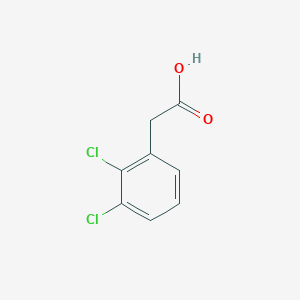

2,3-Dichlorophenylacetic acid is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of phenylacetic acid, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dichlorophenylacetic acid typically involves the chlorination of the corresponding styrene compound. This reaction is generally carried out under the catalysis of ferric chloride or aluminum chloride, and the reaction conditions are usually mild .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dichlorophenylacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated products.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a variety of substituted phenylacetic acids.

Applications De Recherche Scientifique

2,3-Dichlorophenylacetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 2,3-Dichlorophenylacetic acid exerts its effects involves its interaction with specific molecular targets. The chlorine atoms in the compound enhance its reactivity, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

- 2,4-Dichlorophenylacetic acid

- 2,5-Dichlorophenylacetic acid

- 3,4-Dichlorophenylacetic acid

Comparison: 2,3-Dichlorophenylacetic acid is unique due to the specific positioning of the chlorine atoms, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Activité Biologique

2,3-Dichlorophenylacetic acid (2,3-DCPA) is a compound of significant interest in biological and chemical research due to its structural similarities to other biologically active compounds and its potential applications in agriculture and medicine. This article provides a detailed overview of the biological activity of 2,3-DCPA, including its mechanisms of action, effects on plant growth, and implications for human health.

This compound is an aromatic compound characterized by the presence of two chlorine atoms on the phenyl ring and an acetic acid functional group. Its chemical formula is . The positioning of chlorine atoms affects its reactivity and biological interactions, making it a versatile intermediate in organic synthesis.

Mechanisms of Biological Activity

The biological activity of 2,3-DCPA can be attributed to its role as an auxin analog. Auxins are plant hormones that regulate various aspects of growth and development. Research indicates that 2,3-DCPA can mimic the action of natural auxins by binding to auxin receptors in plants, thereby influencing gene expression related to growth processes.

Auxin-Like Activity

- Root Growth Promotion : Studies have demonstrated that 2,3-DCPA promotes root elongation in various plant species. For instance, in oat coleoptile segments, treatment with 100 µM 2,3-DCPA resulted in a significant increase in elongation compared to untreated controls .

- Gene Expression : Molecular assays reveal that 2,3-DCPA induces the expression of auxin-responsive genes. This includes genes involved in cell elongation and division, which are critical for root and shoot development .

Comparative Biological Activity

To provide a clearer understanding of the efficacy of 2,3-DCPA relative to other compounds, the following table summarizes its effects compared to other auxin analogs:

| Compound | Concentration (µM) | Root Elongation (%) | Mechanism |

|---|---|---|---|

| This compound | 100 | 83 | Auxin receptor binding |

| Indole-3-butyric Acid (IBA) | 10 | 165 | Natural auxin |

| Naphthaleneacetic Acid (NAA) | 10 | 202 | Synthetic auxin |

Agricultural Applications

Several studies have explored the application of 2,3-DCPA in agricultural settings. Its ability to enhance root growth makes it a candidate for improving crop yields under suboptimal conditions. For example:

- Case Study 1 : In a controlled experiment with maize plants, application of 50 µM 2,3-DCPA resulted in a 40% increase in root biomass compared to untreated controls. This suggests potential benefits for soil health and nutrient uptake .

Toxicological Considerations

While the beneficial effects of 2,3-DCPA are notable, it is essential to consider its safety profile. Limited studies have indicated that high concentrations may lead to phytotoxicity or adverse effects on non-target organisms.

Propriétés

IUPAC Name |

2-(2,3-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMXEUIQZOQESD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80144936 | |

| Record name | 2,3-Dichlorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10236-60-9 | |

| Record name | Benzeneacetic acid, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichlorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dichlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the crystal structure formed between 2,3-Dichlorophenylacetic acid and trans-N,N′-Dibenzyldiaminocyclohexane?

A1: The crystal structure formed between this compound (AH) and trans-N,N′-Dibenzyldiaminocyclohexane (B) exhibits an unusual stoichiometry. Instead of a simple salt or cocrystal, it forms a hybrid salt-cocrystal with the composition [H2B2+; 2A− and 2AH]. [] This unexpected structure suggests a complex interplay of intermolecular interactions. Interestingly, each crystal of this compound is enantiomerically pure, containing either the RR or SS isomer of the H2B2+ cation. []

Q2: Can you elaborate on the significance of the preferential crystallization observed with this hybrid salt-cocrystal?

A2: Preferential crystallization experiments (AS3PC) conducted in methanol and THF revealed a fascinating phenomenon. Entrainment in methanol resulted in unexpectedly high final enantiomeric excesses exceeding 20%. [] This observation suggests that the crystal growth mechanism might involve the incorporation of pre-formed building blocks composed of [H2B2+; 2A− and 2AH] units or a reconstruction occurring at specific crystal interfaces, rather than a conventional layer-by-layer growth. [] This finding provides valuable insights into crystal engineering and chiral resolution techniques.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.